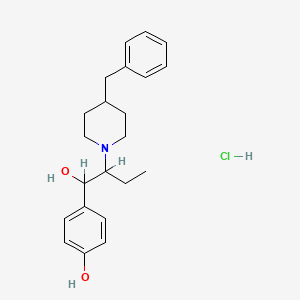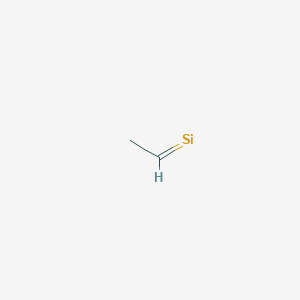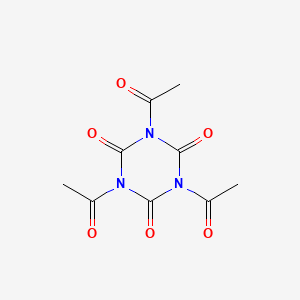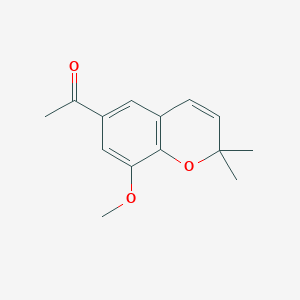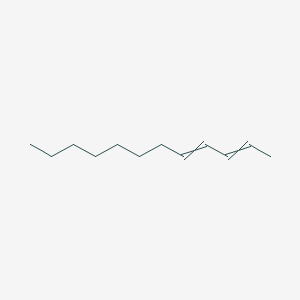
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H18. This compound is a derivative of chrysene, which consists of four fused benzene rings. Chrysene and its derivatives are known for their presence in coal tar and creosote, and they have been studied for their potential carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- typically involves the hydrogenation of chrysene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective hydrogenation of the desired positions on the chrysene molecule .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. the general approach involves the same hydrogenation process, scaled up to meet industrial demands. The purity and yield of the product are critical factors in industrial settings, requiring precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Mechanism of Action
The mechanism by which Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The molecular targets include DNA and various enzymes involved in metabolic pathways. The pathways affected by this compound are primarily those related to cell growth and division, making it a subject of interest in cancer research .
Comparison with Similar Compounds
Similar Compounds
Chrysene: The parent compound with a similar structure but without the hydrogenation.
Tetrahydrochrysene: A partially hydrogenated derivative.
2,8-Dihydroxyhexahydrochrysene: A hydroxylated derivative with estrogenic properties.
Uniqueness
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- is unique due to its specific hydrogenation pattern, which affects its chemical reactivity and biological interactions. Compared to its parent compound, it has different physical and chemical properties, making it useful for specific applications in research and industry .
Properties
CAS No. |
31579-70-1 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
(4bS,10bR)-4b,5,6,10b,11,12-hexahydrochrysene |
InChI |
InChI=1S/C18H18/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8,17-18H,9-12H2/t17-,18+ |
InChI Key |
QEPVMZBHTZAQMT-HDICACEKSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]3[C@@H]1C4=CC=CC=C4CC3 |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1C4=CC=CC=C4CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


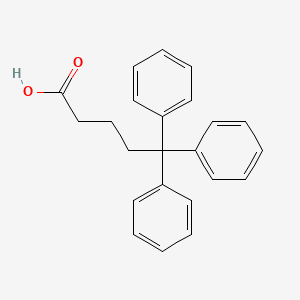

![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
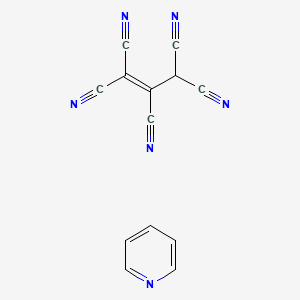
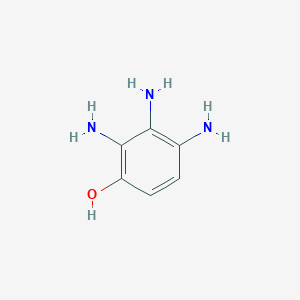
![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
